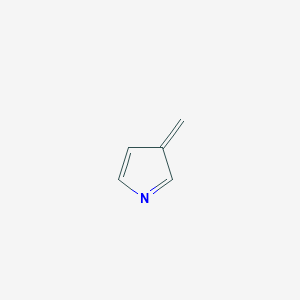
3-Methylidene-3H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylidene-3H-pyrrole is a heterocyclic organic compound characterized by a five-membered ring containing one nitrogen atom and a methylene group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylidene-3H-pyrrole typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of 3-methyl-2-butanone with ammonia, followed by cyclization to form the pyrrole ring. This reaction is usually carried out under acidic conditions to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic processes can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Methylidene-3H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the methylene group to a methyl group.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms in the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or alkylating agents are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the ring .
Scientific Research Applications
3-Methylidene-3H-pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methylidene-3H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Pyrrole: A five-membered ring with one nitrogen atom, similar to 3-Methylidene-3H-pyrrole but without the methylene group.
Indole: A bicyclic compound containing a pyrrole ring fused to a benzene ring.
Imidazole: A five-membered ring with two nitrogen atoms.
Uniqueness: this compound is unique due to the presence of the methylene group at the 3-position, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
55968-26-8 |
|---|---|
Molecular Formula |
C5H5N |
Molecular Weight |
79.10 g/mol |
IUPAC Name |
3-methylidenepyrrole |
InChI |
InChI=1S/C5H5N/c1-5-2-3-6-4-5/h2-4H,1H2 |
InChI Key |
ZCIHETYSZWUSQG-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















